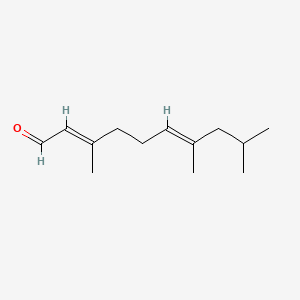

Isobutylcitral

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

58605-97-3 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

(2E,6E)-3,7,9-trimethyldeca-2,6-dienal |

InChI |

InChI=1S/C13H22O/c1-11(2)10-13(4)7-5-6-12(3)8-9-14/h7-9,11H,5-6,10H2,1-4H3/b12-8+,13-7+ |

InChI Key |

INLBYQNSKXMVTI-SWZPTJTJSA-N |

Isomeric SMILES |

CC(C)C/C(=C/CC/C(=C/C=O)/C)/C |

Canonical SMILES |

CC(C)CC(=CCCC(=CC=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Isobutylcitral

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylcitral, a lesser-known terpenoid, presents an intriguing subject for chemical and biological investigation. While specific data on this compound is limited, its structural similarity to other well-characterized isoprenoids allows for informed predictions regarding its chemical behavior and potential biological activity. This technical guide provides a comprehensive overview of the known and extrapolated chemical properties and structure of this compound, alongside general experimental protocols and a discussion of its potential role as an insect growth regulator. The primary IUPAC name associated with the common name this compound is 3,7,9-trimethyl-2,6-decadienal .

Chemical Structure and Properties

The precise isomeric form of this compound is not always clearly defined in non-scientific literature; however, the most commonly referenced structure is 3,7,9-trimethyl-2,6-decadienal.

Table 1: Chemical and Physical Properties of this compound (3,7,9-trimethyl-2,6-decadienal)

| Property | Value |

| Molecular Formula | C13H22O |

| Molecular Weight | 194.32 g/mol |

| IUPAC Name | 3,7,9-trimethyl-2,6-decadienal |

| SMILES | CC(C)C=C(C)C=CC(=O)C(C)C |

| Boiling Point | 279.00 to 280.00 °C @ 760.00 mm Hg (estimated) |

| Vapor Pressure | 0.004000 mmHg @ 25.00 °C (estimated) |

| Flash Point | 236.00 °F (113.33 °C) (estimated) |

| logP (o/w) | 4.579 (estimated) |

| Solubility | Soluble in alcohol; Insoluble in water (3.405 mg/L @ 25 °C estimated) |

Experimental Protocols

Due to the scarcity of published experimental work specifically on 3,7,9-trimethyl-2,6-decadienal, the following sections provide generalized protocols for the synthesis and analysis of structurally similar long-chain unsaturated aldehydes. These methodologies can be adapted by researchers for the specific study of this compound.

General Synthesis of Unsaturated Aldehydes

A common method for the synthesis of α,β-unsaturated aldehydes is through an aldol condensation reaction followed by dehydration. For a complex molecule like this compound, a multi-step synthesis would likely be required, potentially involving Wittig or Horner-Wadsworth-Emmons reactions to form the carbon-carbon double bonds with stereochemical control.

Example Workflow for Synthesis:

Caption: A generalized synthetic workflow for producing complex aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the structural elucidation of organic molecules.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: Acquire the spectrum on a 400 MHz or higher field spectrometer. Chemical shifts (δ) for protons in similar structures would be expected in the following regions:

-

Aldehydic proton: 9.0-10.0 ppm

-

Vinylic protons: 5.0-7.5 ppm

-

Protons adjacent to carbonyls or double bonds: 2.0-3.0 ppm

-

Alkyl protons: 0.8-1.8 ppm

-

-

¹³C NMR Analysis: Acquire the spectrum with broadband proton decoupling. Expected chemical shifts for carbons would be:

-

Carbonyl carbon: 190-205 ppm

-

Vinylic carbons: 100-160 ppm

-

Alkyl carbons: 10-40 ppm

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile compounds.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject the sample into a GC equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the compound from any impurities.

-

MS Analysis: The eluent from the GC is directed into a mass spectrometer. Electron ionization (EI) at 70 eV is a standard method. The resulting mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used for structural confirmation.

Potential Biological Activity and Signaling Pathway

While no direct studies on the biological activity of 3,7,9-trimethyl-2,6-decadienal have been found, structurally related long-chain unsaturated aldehydes, such as alkyl 3,7,11-trimethyl-2,4-dodecadienoates, are known to exhibit juvenile hormone activity in insects.[1][2] Juvenile hormones are crucial for regulating insect development, metamorphosis, and reproduction.[3][4][5] Compounds that mimic juvenile hormone are known as insect growth regulators (IGRs).[6][7][8][9]

The primary mode of action for juvenile hormone and its mimics involves binding to an intracellular receptor, typically a protein complex involving Methoprene-tolerant (Met).[3][4][5] This binding event initiates a signaling cascade that ultimately regulates the expression of genes involved in maintaining the larval state and preventing metamorphosis.[5]

Diagram of the Juvenile Hormone Signaling Pathway in Insects:

Caption: Proposed juvenile hormone signaling pathway for this compound.

Conclusion

This compound, or 3,7,9-trimethyl-2,6-decadienal, is a terpenoid aldehyde with limited specific scientific documentation. However, based on its chemical structure, its properties can be reasonably estimated, and standard organic chemistry protocols can be adapted for its synthesis and analysis. The structural similarity to known insect juvenile hormone analogs suggests that this compound may function as an insect growth regulator. Further research into this compound could provide valuable insights for the development of novel pest management agents and for expanding the chemical space of bioactive terpenoids.

References

- 1. National Chemical Laboratories, Inc. [nclonline.com]

- 2. 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,E)- (CAS 4380-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Juvenile hormone signaling - a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insect growth regulator - Wikipedia [en.wikipedia.org]

- 7. aos.org [aos.org]

- 8. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]

- 9. organic-crop-production.com [organic-crop-production.com]

An In-depth Technical Guide to the Hypothetical Synthesis of Isobutylcitral (3,7,9-trimethyl-2,6-decadienal)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the synthesis of Isobutylcitral, chemically identified as 3,7,9-trimethyl-2,6-decadienal (CAS 58605-97-3). Extensive literature and patent searches did not yield a specific, documented synthesis protocol for this compound. Consequently, this document presents a series of hypothetical, yet chemically plausible, synthesis pathways. These routes are based on fundamental principles of organic chemistry and utilize readily available precursors. The proposed methodologies are intended to serve as a foundational framework for researchers and chemists aiming to develop a viable synthesis for this compound. The guide includes theoretical experimental protocols, potential quantitative outcomes based on analogous reactions, and detailed pathway diagrams.

Introduction

This compound, or 3,7,9-trimethyl-2,6-decadienal, is an α,β-unsaturated aldehyde.[1] Its structure suggests a modified terpene backbone, likely derived from precursors such as citral and isobutyraldehyde. The lack of published synthesis routes presents a challenge but also an opportunity for novel synthetic exploration. This guide outlines three primary hypothetical pathways for its synthesis:

-

Pathway 1: Aldol Condensation of citral with isobutyraldehyde.

-

Pathway 2: Grignard Reaction involving an isobutyl Grignard reagent and an appropriate α,β-unsaturated aldehyde.

-

Pathway 3: Wittig Reaction to construct the dienal backbone.

Each proposed pathway is detailed with a theoretical experimental protocol, a discussion of potential challenges, and expected outcomes.

Precursor Chemicals

The synthesis of this compound would likely involve the following key precursors:

| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| Citral | C₁₀H₁₆O | 152.24 | A mixture of two geometric isomers, geranial and neral. A common starting material in the synthesis of various terpenes and ionones. |

| Isobutyraldehyde | C₄H₈O | 72.11 | A colorless liquid, produced industrially by the hydroformylation of propene. |

| Isobutyl Bromide | C₄H₉Br | 137.02 | A common alkyl halide used in the formation of Grignard reagents. |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | A common reagent used to prepare Wittig reagents. |

| Acrolein | C₃H₄O | 56.06 | A simple α,β-unsaturated aldehyde that can serve as a building block. |

Hypothetical Synthesis Pathways

Pathway 1: Aldol Condensation of Citral and Isobutyraldehyde

This pathway represents the most direct conceptual route to a structure that could be named "this compound." The aldol condensation would involve the formation of an enolate from isobutyraldehyde, which would then attack the carbonyl carbon of citral. Subsequent dehydration would yield the target α,β-unsaturated system.

Theoretical Experimental Protocol:

-

Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyraldehyde (1.1 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 equivalent) to generate the enolate. Stir the mixture at -78°C for 30 minutes.

-

Aldol Addition: Slowly add a solution of citral (1.0 equivalent) in THF to the enolate solution at -78°C. Allow the reaction to stir for 2-4 hours at this temperature.

-

Quenching and Dehydration: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. For dehydration, the crude aldol addition product can be treated with a mild acid (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene) with heating.

-

Work-up and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Theoretical Yield (%) |

| Enolate Formation | Isobutyraldehyde, LDA | THF | -78 | 0.5 | ~100 |

| Aldol Addition | Citral, Isobutyraldehyde enolate | THF | -78 | 2-4 | 70-85 |

| Dehydration | Aldol Adduct | p-TsOH | 80-110 | 1-2 | 85-95 |

| Overall | Citral, Isobutyraldehyde | 60-80 |

Diagram of the Aldol Condensation Pathway:

Pathway 2: Grignard Reaction

This approach involves the reaction of an isobutyl Grignard reagent with a suitable α,β-unsaturated aldehyde that already contains a portion of the target structure. A plausible starting material would be a derivative of acrolein.

Theoretical Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equivalents). Add a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Grignard Addition: Cool the Grignard reagent to 0°C. Slowly add a solution of a suitable α,β-unsaturated aldehyde precursor (e.g., 5,7-dimethyl-2,6-heptadienal) (1.0 equivalent) in the same anhydrous solvent. Stir the reaction at 0°C for 1-2 hours.

-

Work-up and Oxidation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the resulting secondary alcohol with an organic solvent. The alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (DCM).

-

Purification: The final product can be purified by column chromatography.

Quantitative Data (Hypothetical):

| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Theoretical Yield (%) |

| Grignard Formation | Isobutyl Bromide, Mg | Diethyl Ether | 25-35 | 1 | >95 |

| Grignard Addition | Aldehyde Precursor, Isobutylmagnesium Bromide | Diethyl Ether | 0 | 1-2 | 75-90 |

| Oxidation | Secondary Alcohol | PCC or DMP | 25 | 2-4 | 80-95 |

| Overall | Aldehyde Precursor, Isobutyl Bromide | 60-85 |

Diagram of the Grignard Reaction Pathway:

Pathway 3: Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and could be employed to construct the dienal system of this compound. This would likely involve the reaction of a phosphorane ylide with a suitable aldehyde or ketone.

Theoretical Experimental Protocol:

-

Phosphonium Salt Formation: React triphenylphosphine (1.0 equivalent) with a suitable alkyl halide (e.g., an allylic bromide containing the isobutyl group and one of the double bonds) (1.0 equivalent) in a solvent like toluene and heat to reflux to form the phosphonium salt.

-

Ylide Generation: Suspend the phosphonium salt in anhydrous THF at 0°C under an inert atmosphere. Add a strong base such as n-butyllithium (n-BuLi) dropwise until the characteristic color of the ylide appears.

-

Wittig Reaction: To the ylide solution at 0°C, add a solution of an appropriate aldehyde precursor (e.g., 4-methyl-2-pentenal) (1.0 equivalent) in THF. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The by-product, triphenylphosphine oxide, can often be removed by crystallization or column chromatography. The final product is then purified by column chromatography.

Quantitative Data (Hypothetical):

| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Theoretical Yield (%) |

| Phosphonium Salt | Triphenylphosphine, Alkyl Halide | Toluene | 110 | 12-24 | >90 |

| Ylide Generation | Phosphonium Salt, n-BuLi | THF | 0 | 0.5 | ~100 |

| Wittig Reaction | Ylide, Aldehyde Precursor | THF | 0 to 25 | 2-6 | 60-80 |

| Overall | Alkyl Halide, Aldehyde Precursor | 55-75 |

Diagram of the Wittig Reaction Pathway:

Conclusion

While a definitive, published synthesis for this compound (3,7,9-trimethyl-2,6-decadienal) remains elusive, this guide provides a robust theoretical framework for its production. The outlined pathways, utilizing common and well-understood organic reactions, offer multiple starting points for experimental investigation. Researchers are encouraged to use these hypothetical protocols as a blueprint, with the understanding that optimization of reaction conditions, catalysts, and purification methods will be essential to achieve a successful and efficient synthesis. The development of a novel route to this compound could have implications in the fields of fragrance chemistry, fine chemicals, and potentially as a building block in drug development.

References

The Biological Activity of Isobutylcitral: An In-depth Technical Guide

Introduction to Citral

Citral is a key aromatic compound found in the essential oils of various plants, including lemongrass, lemon myrtle, and citrus fruits.[1] It is widely used in the food and fragrance industries and is recognized for its broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2] This guide provides a comprehensive overview of these activities, including quantitative data, experimental methodologies, and associated signaling pathways, to serve as a foundational resource for the investigation of citral and, by extension, isobutylcitral.

Antimicrobial Activity

Citral exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.[2] Its mechanism of action is primarily attributed to its ability to disrupt cell membranes and inhibit key cellular processes.

Quantitative Antimicrobial Data for Citral

| Microorganism | Assay Type | Concentration/Dosage | Result | Reference |

| Escherichia coli | Disc Diffusion | Not Specified | Zone of Inhibition | [2] |

| Staphylococcus aureus | Disc Diffusion | Not Specified | Zone of Inhibition | [2] |

| Candida albicans | Not Specified | Not Specified | Antifungal Activity | [3] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Citral stock solution of known concentration

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Citral: A two-fold serial dilution of the citral stock solution is performed in the wells of the microtiter plate using the appropriate broth medium. This creates a gradient of decreasing citral concentrations across the plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without citral) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of citral that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Citral has demonstrated significant anti-inflammatory properties in various experimental models. Its mechanism of action involves the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.[5][6]

Animals:

-

Wistar or Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g).[5]

Materials:

-

1% (w/v) carrageenan solution in sterile saline

-

Citral solution/suspension for oral or intraperitoneal administration

-

Pletysmometer or digital calipers

-

Animal handling equipment

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Fasting: Animals are randomly assigned to control and treatment groups and are typically fasted overnight before the experiment.

-

Compound Administration: The treatment group receives a specific dose of citral, while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is often used as a positive control.

-

Induction of Edema: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[5]

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treatment group relative to the control group.

Signaling Pathway: Inhibition of NF-κB Pathway by Citral

Citral has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

References

- 1. Citral - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Navigating the Cellular Landscape: A Technical Guide to the Biological Mechanisms of Citral and its Derivatives

A Note to the Reader: Initial searches for "isobutylcitral" did not yield specific information regarding its mechanism of action in biological systems. This may indicate that it is a novel or less-studied compound. However, the closely related and well-researched compound, citral , and its derivatives offer a wealth of information. This guide provides an in-depth look at the biological activities of citral, which may serve as a foundational reference for research into similar molecules.

Citral, an acyclic monoterpene aldehyde, is a key component of lemongrass and other citrus essential oils.[1][2][3] It exists as a racemic mixture of two isomers: geranial (trans-citral or citral A) and neral (cis-citral or citral B).[1] Renowned for its distinct lemon scent, citral is not only a staple in the fragrance and flavor industries but also a subject of growing pharmacological interest due to its diverse bioactivities.[1][4]

Core Biological Activities and Mechanisms of Action

Citral and its derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] The underlying mechanisms are multifaceted, often involving the modulation of key signaling pathways and direct interaction with cellular components.

1. Antimicrobial and Antibiofilm Activity:

Citral exhibits significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4] Its mechanism of action is primarily attributed to its ability to disrupt cellular integrity.

-

Cell Membrane and Wall Damage: Electron microscopy studies have revealed that citral can cause damage to the cell wall and membrane of bacteria.[4] This disruption leads to increased permeability and leakage of intracellular contents, ultimately resulting in cell death.

-

Inhibition of Biofilm Formation: Biofilms, structured communities of microorganisms, are notoriously resistant to antimicrobial agents. Citral and its derivatives have been shown to inhibit biofilm formation by interfering with bacterial adhesion and communication (quorum sensing).[5] For instance, sub-inhibitory concentrations of citral have been found to decrease biofilm formation and the production of extracellular polysaccharides in Vibrio parahaemolyticus.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A common method to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.

-

Serial Dilution: The test compound (e.g., citral) is serially diluted in the growth medium in a multi-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under optimal growth conditions for a specified period (e.g., 24-48 hours).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2. Anti-inflammatory Activity:

Chronic inflammation is a key driver of many diseases. Citral has demonstrated potent anti-inflammatory effects by modulating inflammatory signaling pathways.

-

Inhibition of Nitric Oxide (NO) Production: Nitric oxide is a pro-inflammatory mediator. Studies have shown that certain extracts containing citral derivatives can significantly inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines (e.g., RAW 264.7).[6][7]

-

Modulation of Cytokine Production: Citral can influence the production of various pro-inflammatory and anti-inflammatory cytokines, although the precise mechanisms and pathways are still under investigation.

3. Anticancer Activity:

A growing body of evidence suggests that citral possesses anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Citral has been shown to induce apoptosis in cancer cells through pathways involving nuclear condensation and fragmentation, as well as the disruption of the mitochondrial membrane potential.[8]

-

Inhibition of Cancer Cell Proliferation, Migration, and Invasion: Citral can inhibit the uncontrolled growth of cancer cells (proliferation) and their ability to move to other parts of the body (migration and invasion).[8]

-

Modulation of Signaling Pathways: The anticancer effects of many natural compounds are mediated through their interaction with cellular signaling pathways that regulate cell survival, proliferation, and death. While specific pathways for citral are still being fully elucidated, related compounds are known to modulate pathways such as JAK/STAT, Wnt/β-catenin, and mTOR.[9]

Signaling Pathway: Generic Apoptosis Induction

Caption: Simplified pathway of citral-induced apoptosis via mitochondrial disruption.

4. Antioxidant Activity:

Citral exhibits antioxidant properties by scavenging free radicals, which are unstable molecules that can cause cellular damage.[4] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10]

Quantitative Data on Biological Activity

The potency of a biologically active compound is often quantified using metrics like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).[11][12][13][14][15] These values represent the concentration of a compound required to inhibit a biological process by 50% or to elicit a 50% maximal response, respectively.

| Compound/Derivative | Biological Activity | Target/Assay | IC50/EC50 Value | Reference |

| Citral | Antibacterial | Vibrio parahaemolyticus | MIC: 0.125 mg/mL | [4] |

| Citral | Anti-T. vaginalis | T. vaginalis trophozoites | IC50: ~40 µM | [16] |

| β-Caryophyllene (related terpenoid) | Antibacterial | S. aureus | MIC: 3 ± 1.0 µM | [8] |

| β-Caryophyllene (related terpenoid) | Anticancer | Colorectal cancer cells | IC50: 19 µM | [8] |

| Lysiphan B (natural product) | Antioxidant | DPPH assay | IC50: 28.8 ± 0.4 μM | [10] |

| Canthin-6-one derivatives | Anti-inflammatory | LPS-induced NO production | IC50: 7.73–15.09 μM | [7] |

Experimental Workflow: In Vitro Anticancer Evaluation

Caption: General workflow for assessing the in vitro anticancer activity of a compound.

Future Directions and Conclusion

While citral has demonstrated a remarkable range of biological activities, further research is needed to fully elucidate its mechanisms of action and to explore the potential of its derivatives as therapeutic agents. The synthesis of novel derivatives aims to enhance potency, stability, and specificity.[5] Understanding the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their development into effective drugs for a variety of diseases. The information presented in this guide on citral provides a solid foundation for researchers and drug development professionals to build upon in the quest for new and improved therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Citral - Wikipedia [en.wikipedia.org]

- 3. chemistwizards.com [chemistwizards.com]

- 4. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Bioactivity, Compounds Isolated, Chemical Qualitative, and Quantitative Analysis of Cymbaria daurica Extracts [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemical profile and biological activities of Lysiphyllum binatum (Blanco) de Wit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 14. EC50 - Wikipedia [en.wikipedia.org]

- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Quest for Isobutylcitral: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylcitral, a monoterpenoid aldehyde, is a structural isomer of the well-known and commercially significant compound, citral. While citral, a mixture of the stereoisomers geranial and neral, is a major component of several essential oils and a key player in the flavor, fragrance, and pharmaceutical industries, this compound remains a more elusive target. Its potential biological activities, possibly analogous to or distinct from citral, make it a compound of interest for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the natural sources of this compound and outlines detailed methodologies for its isolation and purification, drawing upon established techniques for related compounds.

Natural Sources of this compound

Direct reports specifically quantifying this compound in essential oils are scarce in publicly available literature. However, based on biosynthetic pathways and the co-occurrence of structurally related terpenoids, it is hypothesized that this compound may be present as a minor constituent in essential oils rich in its isomer, citral. The primary plant genera of interest are Cymbopogon (lemongrass) and Lippia.

Cymbopogon Species

The genus Cymbopogon, commonly known as lemongrass, is a well-established source of citral-rich essential oils. While numerous studies have focused on the quantification of the major components, geranial and neral, the detailed analysis of minor constituents is less common. Researchers seeking this compound should consider a thorough GC-MS analysis of essential oils from various Cymbopogon species and cultivars.

| Plant Species/Cultivar | Major Components | Essential Oil Yield (%) | Citral Content (%) | Reference |

| Cymbopogon schoenanthus | Piperitone, α-elemol | >4 | - | [1] |

| Cymbopogon schoenanthus | Piperitone, Elemol, β-Eudesmol | 1.54 - 3.39 | - | [2] |

| Cymbopogon citratus | Geranial, Neral | - | >75 | [3] |

| Cymbopogon flexuosus | Geranial, Neral | - | 72.76 | [4] |

Lippia Species

Certain species of the genus Lippia are also known to produce essential oils with high citral content. As with Cymbopogon, a detailed analysis of the minor components of these oils may reveal the presence of this compound.

| Plant Species | Major Components | Essential Oil Yield (%) | Citral Content (%) | Reference |

| Lippia alba (Citral chemotype) | Geranial, Neral | 0.15 | 84.26 | [5] |

Isolation of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction of the essential oil followed by chromatographic purification to separate it from other components, particularly its abundant isomers.

Extraction of Essential Oil

Steam distillation is the most common and industrially scalable method for extracting essential oils from plant materials.[6]

Experimental Protocol: Steam Distillation

-

Plant Material Preparation: Fresh or partially dried aerial parts (leaves and stems) of the selected plant species are coarsely chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for hydro-distillation. The chopped plant material is placed in a round-bottom flask and fully submerged in distilled water.

-

Distillation: The flask is heated to boiling. The steam, carrying the volatile essential oils, passes through a condenser, where it cools and liquefies.

-

Collection: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separating funnel. The less dense essential oil layer is separated from the aqueous layer.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The pure essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

Purification of this compound

Due to the expected low concentration of this compound and the presence of high concentrations of its isomers, a multi-step chromatographic approach is necessary for its purification.

2.2.1. Fractional Distillation (Optional Pre-purification Step)

For essential oils with a very high citral content, such as that from Cymbopogon citratus, vacuum fractional distillation can be employed as an initial step to enrich the fraction containing minor components by removing the bulk of the more volatile compounds.[3][7] This can reduce the load on subsequent chromatographic steps.

Experimental Protocol: Vacuum Fractional Distillation of Lemongrass Oil [3]

-

Apparatus: A vacuum fractional distillation unit equipped with a packed column is used.

-

Charging the Still: The crude lemongrass essential oil is placed in the distillation flask.

-

Distillation: The system is evacuated to a specific pressure (e.g., 15 mmHg). The flask is heated, and different fractions are collected at various temperature ranges.

-

Analysis: Each fraction is analyzed by GC-MS to identify the one enriched with compounds in the expected boiling range of this compound, while the main fractions will contain the major components like β-myrcene and citral isomers.[3]

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is the method of choice for the final purification of this compound from the essential oil or the enriched fraction. A reverse-phase column is typically suitable for separating isomers of monoterpenoids.[4][8]

Experimental Protocol: Preparative HPLC for this compound Isolation

-

Method Development (Analytical Scale): An analytical HPLC method is first developed using a C18 column to achieve baseline separation of the target compound from other components. A mobile phase gradient of acetonitrile and water is a common starting point.[4] The retention time of this compound would need to be determined, potentially by synthesizing a standard or using advanced analytical techniques like GC-MS coupled with the HPLC.

-

Scale-up to Preparative Scale: The optimized analytical method is then scaled up to a preparative HPLC system with a larger C18 column. The flow rate and injection volume are increased proportionally.

-

Fraction Collection: Fractions are collected based on the retention time of the target peak identified during analytical method development.

-

Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC and GC-MS.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

References

- 1. e-biblio.univ-mosta.dz [e-biblio.univ-mosta.dz]

- 2. ijeais.org [ijeais.org]

- 3. mdpi.com [mdpi.com]

- 4. Development and validation of reverse phase high performance liquid chromatography for citral analysis from essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. How is lemongrass oil extracted? - Essential Oil Distiller | Essential oil Extraction Equipment | Supercritical CO2 Extraction | CBD Extraction [essentialoilmach.com]

- 7. Fractionating of Lemongrass (Cymbopogon citratus) Essential Oil by Vacuum Fractional Distillation [ouci.dntb.gov.ua]

- 8. Separation of citral isomers from lemongrass oil by flash and prep HPLC | Buchi.com [buchi.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of Isobutylcitral

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylcitral, a key compound in various industries, possesses a molecular structure susceptible to a range of degradation pathways. Understanding its stability profile is paramount for ensuring product quality, efficacy, and safety in pharmaceutical and other applications. This technical guide provides a comprehensive overview of the stability of this compound and its potential degradation pathways under various stress conditions. Due to the limited availability of data specific to this compound, this guide leverages established knowledge of the degradation of citral and other structurally related α,β-unsaturated aldehydes as a predictive framework. The principles and methodologies outlined herein provide a robust foundation for the stability assessment of this compound.

Core Stability Profile of this compound

The stability of this compound is intrinsically linked to its chemical structure, which features an aldehyde functional group and carbon-carbon double bonds. These reactive sites are prone to degradation under several conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Aldehydes, in general, are sensitive to light, air, and heat, which can lead to oxidation and a subsequent alteration of the compound's properties[1].

Factors Influencing this compound Stability

Several factors can significantly impact the stability of this compound:

-

pH: Acidic conditions are known to promote the degradation of citral, a closely related compound, through cyclization and oxidation reactions[2][3]. It is therefore highly probable that this compound will exhibit similar instability in acidic media.

-

Presence of Oxidizing Agents: The aldehyde group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, light, and heat[1].

-

Light Exposure: Photodegradation can occur, particularly in the presence of UV light, leading to isomerization and the formation of various degradation products. Fragrance aldehydes have shown susceptibility to photolytic degradation[1][4][5][6].

-

Temperature: Elevated temperatures can accelerate the rates of all degradation reactions, including oxidation and hydrolysis[1].

-

Presence of Amines: Aldehydes can react with primary amines to form Schiff bases, leading to a change in chemical structure and properties[1].

Predicted Degradation Pathways

Based on the chemistry of citral and other unsaturated aldehydes, the following degradation pathways are proposed for this compound.

Hydrolytic Degradation (Acid and Base Catalyzed)

Under acidic conditions, this compound is expected to undergo cyclization reactions similar to citral, leading to the formation of cyclic ethers and other degradation products[2]. In alkaline conditions, α,β-unsaturated carbonyl compounds can undergo hydrolysis[7].

A proposed acid-catalyzed degradation pathway for this compound is illustrated below:

Oxidative Degradation

The aldehyde functional group in this compound is a primary target for oxidation, leading to the formation of the corresponding carboxylic acid (isobutylcitric acid). This process can be initiated by atmospheric oxygen (autoxidation) and accelerated by factors such as light, heat, and the presence of metal ions[1]. Terpenes, a class of compounds to which this compound belongs, are known to undergo autoxidation.

A generalized oxidative degradation pathway is shown below:

Photodegradation

Exposure to light, particularly UV radiation, can induce isomerization of the double bonds in this compound, as well as promote oxidative degradation[4][5][6]. The photodegradation of fragrance aldehydes is a known phenomenon that can alter their scent profile[1].

An illustrative workflow for a photostability study is presented below:

Thermal Degradation

At elevated temperatures, this compound may undergo complex degradation reactions, including isomerization, polymerization, and fragmentation. Thermal decomposition is a process where heat causes a substance to break down into simpler compounds[8].

Quantitative Data Summary

| Stress Condition | Parameters | Degradation Rate Constant (k) | Major Degradants Identified | Analytical Method |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Data to be determined | e.g., p-Cymene, Cyclic ethers | HPLC-UV/MS |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Data to be determined | Data to be determined | HPLC-UV/MS |

| Oxidation | 3% H₂O₂, 25°C | Data to be determined | e.g., Isobutylcitric acid | HPLC-UV/MS |

| Photolysis | ICH Q1B light exposure | Data to be determined | e.g., Geometric isomers | HPLC-UV/MS |

| Thermal | 80°C | Data to be determined | Data to be determined | GC-MS |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[9][10][11]. The following are detailed, generalized protocols for conducting forced degradation studies on this compound.

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.

Acid and Base Hydrolysis

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature for a defined period (e.g., 2 hours).

-

At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

-

At intervals, take samples and dilute them with the mobile phase for immediate analysis.

Photolytic Degradation

-

Expose the this compound solution in a photochemically transparent container (e.g., quartz) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample the exposed and control solutions at appropriate time points for analysis.

Thermal Degradation

-

Place the this compound solution in a sealed vial in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a set period (e.g., 48 hours).

-

A control sample should be stored at the recommended storage temperature.

-

After the exposure period, cool the sample to room temperature and analyze.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate and quantify this compound from its degradation products[12][13][14][15]. Mass spectrometry (MS) detection can be coupled with HPLC to aid in the identification of the degradation products.

The workflow for developing a stability-indicating method is outlined below:

Conclusion

While specific experimental data on the stability and degradation of this compound is limited, a comprehensive understanding can be extrapolated from the known behavior of citral and other α,β-unsaturated aldehydes. This compound is likely susceptible to degradation via hydrolysis (particularly in acidic conditions), oxidation, and photolysis. The provided experimental protocols offer a robust framework for conducting forced degradation studies to elucidate its specific degradation pathways and to develop and validate a stability-indicating analytical method. Such studies are critical for ensuring the quality, safety, and efficacy of products containing this compound.

References

- 1. dropofodor.com [dropofodor.com]

- 2. Influence of structural properties of emulsifiers on citral degradation in model emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Phototoxic Properties of Fragrances | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 6. Evaluation of phototoxic properties of fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]

- 8. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 9. lubrizolcdmo.com [lubrizolcdmo.com]

- 10. medcraveonline.com [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijsdr.org [ijsdr.org]

- 13. ijpsm.com [ijpsm.com]

- 14. ijcrt.org [ijcrt.org]

- 15. youtube.com [youtube.com]

Toxicological Profile of Isobutylcitral: An In-depth Technical Guide

Chemical and Physical Properties

Isobutylcitral is a colorless to amber liquid with a fruity, aldehydic, waxy, and floral odor.[1] Limited information regarding its chemical and physical properties is available.

| Property | Value | Reference |

| Molecular Formula | C13H22O | |

| Molecular Weight | 194.32 g/mol | |

| Boiling Point | 279.00 to 280.00 °C @ 760.00 mm Hg (estimated) | [1] |

| Vapor Pressure | 0.004000 mmHg @ 25.00 °C (estimated) | [1] |

| Flash Point | 236.00 °F TCC (113.60 °C) (estimated) | [1] |

| logP (o/w) | 4.579 (estimated) | [1] |

| Water Solubility | 3.405 mg/L @ 25 °C (estimated) | [1] |

| Solubility | Soluble in alcohol; insoluble in water | [1] |

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

There is currently no publicly available information on the toxicokinetics of this compound in humans or animals. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance is fundamental to assessing its potential toxicity.

Data Gaps:

-

Absorption: Studies are needed to determine the rate and extent of this compound absorption through oral, dermal, and inhalation routes of exposure.

-

Distribution: Information on the distribution of this compound and its metabolites to various tissues and organs is required to identify potential target organs of toxicity.

-

Metabolism: The metabolic pathways of this compound need to be elucidated to understand its biotransformation and the potential formation of reactive metabolites.

-

Excretion: The routes and rates of excretion of this compound and its metabolites are unknown.

Acute Toxicity

Limited acute toxicity data for this compound is available from a Material Safety Data Sheet.

| Study | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 12800 mg/kg | [2] |

| LC50 | Rat | Inhalation | 5000 ppm (6 hours) | [2] |

Experimental Protocols: Detailed experimental protocols for these studies, including the specific strain of rats, vehicle used, and observation period, are not available in the public domain.

Data Gaps:

-

Dermal LD50.

-

Detailed clinical signs of toxicity observed in the acute studies.

-

Gross and histopathological findings from the acute toxicity studies.

Local Irritation and Sensitization

A Material Safety Data Sheet indicates that this compound may cause slight skin irritation.[2] No data on eye irritation or skin sensitization potential is publicly available.

Data Gaps:

-

Skin Irritation: A standardized skin irritation study (e.g., according to OECD TG 404) is needed to properly classify the skin irritation potential of this compound.

-

Eye Irritation: An eye irritation study (e.g., according to OECD TG 405) is necessary to assess the potential for this compound to cause eye damage.

-

Skin Sensitization: Data from a validated skin sensitization test (e.g., Local Lymph Node Assay, human repeat insult patch test) is required to determine if this compound is a skin sensitizer.

Sub-chronic and Chronic Toxicity

No information on the sub-chronic or chronic toxicity of this compound is publicly available. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs for toxicity after repeated exposure.

Data Gaps:

-

Repeated-dose oral, dermal, and inhalation toxicity studies of varying durations (e.g., 28-day, 90-day, and chronic studies) are needed.

Genotoxicity

There is no publicly available data on the genotoxic potential of this compound. A standard battery of in vitro and in vivo genotoxicity tests is required to assess the potential of a substance to cause genetic mutations or chromosomal damage.

Data Gaps:

-

Gene Mutation: An Ames test (bacterial reverse mutation assay) is needed to evaluate the potential for point mutations.

-

Chromosomal Aberrations: An in vitro chromosomal aberration test in mammalian cells is required.

-

In vivo Genotoxicity: An in vivo micronucleus test in rodents is necessary to assess chromosomal damage in a whole animal system.

Carcinogenicity

No carcinogenicity studies have been identified for this compound. Long-term carcinogenicity bioassays in rodents are typically required for substances with widespread human exposure or for those that show evidence of genotoxicity.

Data Gaps:

-

Two-year carcinogenicity bioassays in two rodent species (e.g., rat and mouse) would be necessary to evaluate the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

There is no publicly available information on the reproductive and developmental toxicity of this compound. These studies are essential to determine the potential for adverse effects on fertility, pregnancy, and offspring development.

Data Gaps:

-

Reproductive/Developmental Toxicity Screening Test (OECD TG 421): This study would provide initial information on potential effects on male and female reproductive performance and on the development of offspring.

-

Prenatal Developmental Toxicity Study (OECD TG 414): This study would assess the potential for adverse effects on the developing fetus.

-

Two-Generation Reproduction Toxicity Study (OECD TG 416): This study would provide comprehensive information on the effects of this compound on all phases of the reproductive cycle.

Human Data

No human data, such as from clinical studies or case reports, on the toxicity of this compound is publicly available.

Mandatory Visualizations

As specific data for this compound is not available, the following diagrams illustrate the generalized experimental workflows for key toxicological assays that would be necessary to build a comprehensive toxicological profile.

Caption: Generalized workflow for an Ames test.

Caption: Generalized workflow for an in vivo micronucleus assay.

References

An In-depth Technical Guide to the Olfactory Properties of Isobutylcitral Isomers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published scientific literature lacks specific data regarding the olfactory properties, odor thresholds, and detailed sensory analysis of isobutylcitral (3,7,9-trimethyl-2,6-decadienal) and its distinct isomers. This guide, therefore, provides a comprehensive framework based on structurally analogous and well-characterized aldehydes, most notably citral, to infer potential olfactory characteristics and to outline the requisite experimental protocols for their definitive characterization.

Introduction: The Olfactory Profile of a Novel Aldehyde

This compound, systematically named 3,7,9-trimethyl-2,6-decadienal, is a branched-chain unsaturated aldehyde. While a general odor description of "fruity aldehydic waxy floral" exists for the mixed isomers, detailed characterization of the individual (E) and (Z) isomers is not publicly available. The presence of the isobutyl group and the arrangement of double bonds suggest a complex and potentially interesting olfactory profile.

The study of such molecules is crucial in the fields of fragrance chemistry and sensory science, as subtle changes in isomeric structure can lead to significant differences in perceived odor. This guide will leverage knowledge of similar aldehydes to hypothesize the olfactory properties of this compound isomers and provide a roadmap for their empirical investigation.

Hypothesized Olfactory Properties of this compound Isomers

To predict the olfactory characteristics of this compound isomers, we turn to its closest structural analog, citral (3,7-dimethyl-2,6-octadienal), which is a mixture of the isomers geranial ((E)-isomer) and neral ((Z)-isomer).

-

Geranial ((E)-citral): Possesses a strong, fresh, lemon-peel odor.[1][2]

-

Neral ((Z)-citral): Has a sweeter, less intense, but still distinctly lemon-like aroma.[1][3]

The key structural difference in this compound is the presence of an additional methyl group on the carbon chain (a 9-methyl group, extending from what would be the 7-position in citral). This addition increases the molecule's molecular weight and likely its lipophilicity, which can influence both odor character and potency. Branched-chain aldehydes are known to contribute a variety of scent nuances, often described as malty, chocolatey, or nutty.

Based on these principles, we can hypothesize the following olfactory profiles for the isomers of this compound:

| Isomer | Hypothesized Odor Description |

| (E)-Isobutylcitral | Likely to be the more potent isomer, with a strong, fresh, citrusy (lemon-like) character, potentially with added waxy, green, or fatty undertones due to the extended branched chain. |

| (Z)-Isobutylcitral | Expected to be softer and sweeter than the (E)-isomer, with a more floral and less intensely citrus character. The waxy and fruity notes might be more pronounced. |

Quantitative Olfactory Data of Analogous Compounds

Quantitative data for this compound is absent from the literature. However, the odor thresholds for the isomers of citral provide a valuable benchmark for the expected potency. Odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.

| Compound | Isomer | Odor Threshold in Air (ng/L) | Odor Description |

| Geraniol | (E) | 60 | Sweet, floral, citrus-like |

| Nerol | (Z) | 14 | Fresh, citrus-like, fatty |

Note: Data presented for Geraniol and Nerol, the corresponding alcohols to Geranial and Neral, as their odor thresholds are well-documented in a comparative study.[4][5] It is expected that the aldehyde forms (Geranial and Neral) would have different, likely lower, odor thresholds.

A primary objective for the research of this compound would be to populate a similar table with empirically determined data.

Proposed Experimental Protocols for Full Olfactory Characterization

To move from hypothesized to confirmed properties, a systematic experimental approach is required. The following protocols outline the necessary steps for a comprehensive olfactory evaluation of this compound isomers.

A likely synthetic route to this compound would involve an aldol condensation between isovaleraldehyde and 6-methyl-5-hepten-2-one, followed by dehydration. The resulting mixture of (E) and (Z) isomers would then require separation, typically achieved through fractional distillation under reduced pressure or preparative gas chromatography. Purity of the separated isomers must be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-O is a critical technique for understanding the specific odor contribution of each isomer and identifying any odor-active impurities.[6][7][8][9]

Methodology:

-

Instrumentation: A gas chromatograph is equipped with a column effluent splitter that directs the flow to both a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.

-

Sample Preparation: The purified isomer (or the mixture) is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration.

-

Analysis: As the sample is analyzed, a trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.

-

Data Correlation: The timing of the odor events is correlated with the peaks on the chromatogram to identify the responsible compounds.

-

Advanced Techniques:

-

Aroma Extract Dilution Analysis (AEDA): The sample is serially diluted and re-analyzed until no odor is detected. The highest dilution at which an odorant is still perceived gives its "flavor dilution" (FD) factor, indicating its relative odor potency.[10][11]

-

CharmAnalysis™: A similar dilution-to-threshold method that generates "charm" values proportional to the odor intensity of each compound.[12]

-

The determination of odor detection thresholds is essential for quantifying the potency of each isomer. The 3-Alternative Forced-Choice (3-AFC) ascending concentration series method (ASTM E679-04) is a standard and robust protocol.[13]

Methodology:

-

Panel Selection: Recruit a panel of 16-20 individuals, screened for normal olfactory acuity.

-

Sample Preparation: Prepare a series of dilutions of each isomer in an odorless solvent (e.g., diethyl phthalate or ethanol). The concentration steps should be logarithmic (e.g., a factor of 3 between steps).

-

Presentation: For each concentration level, present three samples to the panelist: two are blanks (solvent only), and one contains the odorant. The order is randomized.

-

Task: Panelists are instructed to identify the "odd" sample.

-

Ascending Series: The test begins with a concentration below the expected threshold and increases until the panelist can correctly identify the odd sample multiple times.

-

Data Analysis: The geometric mean of the last incorrect and the first correct concentration is taken as the individual's best-estimate threshold. The group threshold is calculated as the geometric mean of the individual thresholds.

Olfactory Signaling Pathway for Aldehydes

The perception of aldehydes, like this compound, begins with the interaction of the odorant molecule with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. This interaction initiates a sophisticated signal transduction cascade.[14][15] Aldehydes are a particularly interesting class, as some evidence suggests they may be recognized not only by their shape but also by their ability to react with water to form a geminal-diol, which then binds to the receptor.[15][16]

The generalized pathway is as follows:

-

Binding: An this compound isomer binds to a specific G-protein coupled Olfactory Receptor (OR).

-

G-Protein Activation: The activated OR catalyzes the exchange of GDP for GTP on the associated G-protein (Gα

olf). -

Second Messenger Production: The activated Gα

olfsubunit dissociates and activates adenylate cyclase III, which converts ATP into cyclic AMP (cAMP). -

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), depolarizing the neuron's membrane.

-

Signal Propagation: If the depolarization reaches a threshold, an action potential is generated and travels along the axon of the OSN to the olfactory bulb in the brain.

Conclusion

While direct empirical data on the olfactory properties of this compound isomers remains elusive, a robust scientific framework allows for the formulation of strong hypotheses and a clear path for investigation. By using citral as a structural and sensory analog, we predict that the (E) and (Z) isomers of this compound will exhibit distinct citrus-floral profiles, with the (E)-isomer likely being more potent and the (Z)-isomer sweeter. The protocols for synthesis, GC-O analysis, and sensory threshold determination detailed herein provide a comprehensive guide for researchers to fully characterize these and other novel fragrance molecules, contributing valuable knowledge to the fields of sensory science and chemical research.

References

- 1. Citral [drugfuture.com]

- 2. CITRAL - Molecule of the Month July 2021 - HTML-only version [chm.bris.ac.uk]

- 3. (Z)-citral, 106-26-3 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 7. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gc-olfactometry; PHASER publications [glsciences.eu]

- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. imreblank.ch [imreblank.ch]

- 13. fivesenses.com [fivesenses.com]

- 14. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemists discover way nose perceives common class of odors | EurekAlert! [eurekalert.org]

The Biosynthesis of Plant Volatiles: A Technical Guide to Citral and Branched-Chain Ester Formation

A Note to the Reader: Initial searches for the biosynthesis of "isobutylcitral" did not yield information on a recognized metabolic pathway in plants. The chemical name associated with this term, 3,7,9-trimethyl-2,6-decadienal, does not correspond to a well-known plant-derived monoterpene or ester. Consequently, this guide focuses on two closely related and extensively researched areas of plant volatile biosynthesis suggested by the compound's name: the formation of the monoterpene aldehyde citral and the synthesis of branched-chain esters , such as isobutyl acetate. These pathways are fundamental to the aroma and flavor profiles of numerous plants and are of significant interest to researchers in plant science and biotechnology.

Part 1: The Biosynthesis of Citral

Citral is an acyclic monoterpene aldehyde that imparts a characteristic lemon-like aroma and is a major component of the essential oils of plants like lemongrass (Cymbopogon spp.). It exists as a mixture of two geometric isomers, geranial (trans-citral or citral A) and neral (cis-citral or citral B). The biosynthesis of citral originates from the general terpenoid pathway and involves key enzymatic steps that convert the universal C10 precursor, geranyl diphosphate (GPP), into the final aldehyde products.

The Citral Biosynthetic Pathway

The formation of citral is a multi-step process that begins with the synthesis of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all terpenoids. In plants, IPP and DMAPP are produced via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. For monoterpenes like citral, the precursors are primarily derived from the MEP pathway.

The key steps in citral biosynthesis are:

-

GPP Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).

-

Geraniol Formation: Geraniol synthase (GES) hydrolyzes GPP to the monoterpene alcohol, geraniol. This is a critical step in diverting carbon flux towards the production of acyclic monoterpenes.

-

Oxidation to Citral: Geraniol is then oxidized to geranial by the action of alcohol dehydrogenases (ADHs). In lemongrass, two key enzymes involved in this step have been identified: an alcohol dehydrogenase (CfADH1) and an aldo-keto reductase (CfAKR2b). These enzymes catalyze the conversion of the alcohol group of geraniol into an aldehyde group, yielding citral. The isomerization between geranial and neral can occur spontaneously or be enzyme-mediated.

Caption: The biosynthetic pathway of citral from primary metabolites.

Quantitative Data on Citral Biosynthesis

The efficiency of citral biosynthesis is dependent on the kinetic properties of the involved enzymes and the availability of precursors. The following tables summarize key quantitative data related to this pathway.

Table 1: Kinetic Parameters of Key Enzymes in Citral Biosynthesis

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Geraniol Synthase (GES) | Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | 0.8 | [1] |

| Geraniol Synthase (CtGES) | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | N/A | [2] |

| Nerol Dehydrogenase (PmNeDH) | Persicaria minor | Nerol | N/A | N/A | [3] |

| Nerol Dehydrogenase (PmNeDH) | Persicaria minor | Geraniol | N/A (3-fold lower affinity than nerol) | N/A | [3] |

N/A: Data not available in the cited sources.

Table 2: Citral Content in Different Lemongrass (Cymbopogon spp.) Cultivars

| Cultivar | Citral Content (%) | Reference |

| Cauvery | 88.84 ± 0.99 | [4] |

| Nima | 88.57 ± 0.70 | [4] |

| OD-19 | 85.90 ± 0.59 | [4] |

| CIM-Shikar | 84.97 ± 4.08 | [4] |

| CIM-Suvarna | 82.53 ± 1.10 | [4] |

| CKP-25 | 81.84 ± 0.30 | [4] |

| Krishna | 79.26 ± 0.44 | [4] |

| General Range | 65-85 | [5] |

Experimental Protocols

1.3.1 Analysis of Citral and Other Volatiles by GC-MS

This protocol describes the general procedure for the extraction and analysis of volatile compounds from plant material using gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

-

Transfer a known amount of the powdered tissue (e.g., 100 mg) to a headspace vial.

-

-

Headspace Solid-Phase Microextraction (SPME):

-

Place the vial in a heating block at a controlled temperature (e.g., 60°C) for a defined period (e.g., 10 min) to allow volatiles to equilibrate in the headspace.

-

Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30 min) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the trapped volatiles from the SPME fiber in the heated injection port of the GC-MS system.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 250°C).

-

Detect and identify the separated compounds using a mass spectrometer. Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley).

-

Quantify the compounds by comparing their peak areas to the peak area of an internal standard.[6][7][8]

-

1.3.2 In Vitro Geraniol Synthase (GES) Assay

This protocol outlines a method to measure the activity of GES in converting GPP to geraniol.

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer containing a reducing agent (e.g., DTT) and protease inhibitors.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, pH 7.5), a divalent cation cofactor (e.g., MgCl₂ or MnCl₂), and the substrate, geranyl diphosphate (GPP).

-

Initiate the reaction by adding a known amount of the enzyme extract.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a quenching solution (e.g., EDTA in pentane).

-

-

Product Analysis:

Caption: A simplified workflow for the analysis of plant volatiles using GC-MS.

Signaling Pathways Regulating Citral Biosynthesis

The production of terpenoids, including citral, is regulated by various signaling molecules, with jasmonates playing a prominent role.

Jasmonate Signaling: Jasmonic acid (JA) and its methylated derivative, methyl jasmonate (MeJA), are plant hormones that mediate responses to various stresses and developmental cues. Treatment of plants with MeJA has been shown to induce the expression of genes involved in terpenoid biosynthesis, including terpene synthase (TPS) genes.[9][10][11]

The jasmonate signaling pathway can be summarized as follows:

-

Signal Perception: In the presence of JA-isoleucine (the bioactive form of JA), the F-box protein CORONATINE INSENSITIVE1 (COI1) forms a complex with JAZ (Jasmonate ZIM-domain) repressor proteins.

-

Repressor Degradation: This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, such as MYC2, that are otherwise inhibited by JAZ proteins.

-

Gene Expression: The activated transcription factors then bind to the promoters of JA-responsive genes, including those encoding enzymes of the terpenoid biosynthetic pathway, leading to their increased expression and enhanced production of compounds like citral.

Caption: Simplified diagram of the jasmonate signaling pathway.

Part 2: The Biosynthesis of Branched-Chain Esters

Branched-chain esters are important contributors to the characteristic aromas of many fruits, such as apples and bananas. These volatile compounds are synthesized from precursors derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. The "isobutyl" moiety of a compound like isobutyl acetate is derived from the catabolism of leucine.

The Branched-Chain Ester Biosynthetic Pathway

The formation of branched-chain esters is a multi-step process that links amino acid metabolism with lipid metabolism. The key steps are:

-

Transamination: The first step is the removal of the amino group from a BCAA (e.g., leucine) by a branched-chain amino acid aminotransferase (BCAT), producing a branched-chain α-keto acid (e.g., α-ketoisocaproate). This reaction is reversible.

-

Decarboxylation: The branched-chain α-keto acid is then decarboxylated by a branched-chain α-keto acid decarboxylase (BCKDC) to form a branched-chain aldehyde (e.g., isovaleraldehyde).

-

Reduction: The aldehyde is subsequently reduced to a branched-chain alcohol (e.g., isobutyl alcohol) by an alcohol dehydrogenase (ADH).

-

Esterification: Finally, an alcohol acyltransferase (AAT) catalyzes the esterification of the branched-chain alcohol with an acyl-CoA (e.g., acetyl-CoA) to form the corresponding branched-chain ester (e.g., isobutyl acetate).

Caption: The biosynthetic pathway of isobutyl acetate from leucine.

Quantitative Data on Branched-Chain Ester Biosynthesis

The production of branched-chain esters is influenced by the activity of the biosynthetic enzymes and the availability of precursors, particularly during fruit ripening.

Table 3: Kinetic Parameters of Key Enzymes in Branched-Chain Ester Biosynthesis

| Enzyme | Organism | Substrate | K_m_ (mM) | Reference |

| BCAT1 | Solanum lycopersicum (Tomato) | L-leucine | 0.56 | [12] |

| MpAAT1 | Malus pumila (Apple) | 2-methylbutanol | Varies with CoA substrate | [5] |

| MpAAT1 | Malus pumila (Apple) | Hexanol | Varies with CoA substrate | [5] |

| MpAAT1 | Malus pumila (Apple) | Butanol | Varies with CoA substrate | [5] |

Note: Kinetic parameters for AATs are complex due to their bi-substrate nature.

Table 4: Changes in Branched-Chain Ester Content in Apple Cultivars After Inhibition of BCAA Biosynthesis

| Apple Cultivar | Ester | Reduction in Content (%) | Reference |

| 'Gala' | Total anteiso-branched-chain esters | ~91.2 | [13][14] |

| 'Empire' | Total anteiso-branched-chain esters | ~91.2 | [13][14] |

| 'Jonagold' | Total anteiso-branched-chain esters | ~91.2 | [13][14] |

Experimental Protocols

2.3.1 In Vitro Alcohol Acyltransferase (AAT) Assay

This protocol describes a method for measuring the activity of AAT enzymes.

-

Enzyme Preparation:

-

Express the AAT enzyme of interest in a heterologous system (e.g., E. coli) and purify the recombinant protein.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer, a specific alcohol substrate (e.g., isobutyl alcohol), and a specific acyl-CoA substrate (e.g., acetyl-CoA).

-

Initiate the reaction by adding the purified AAT enzyme.

-

Incubate the reaction at a controlled temperature for a defined period.

-

Stop the reaction, for example, by adding a strong acid.

-

-

Product Quantification:

-

Extract the ester product with an organic solvent.

-

Analyze and quantify the ester product using GC-MS, as described in section 1.3.1.[5]

-

2.3.2 Analysis of Branched-Chain Amino Acids (BCAAs)